2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethylphenyl)acetamide
Description
Properties
CAS No. |
618427-42-2 |
|---|---|
Molecular Formula |
C18H20N6OS |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H20N6OS/c1-3-13-7-5-6-8-14(13)21-16(25)12-26-18-23-22-17(24(18)4-2)15-11-19-9-10-20-15/h5-11H,3-4,12H2,1-2H3,(H,21,25) |
InChI Key |
CBRPAJMMITWNAM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC)C3=NC=CN=C3 |
Origin of Product |
United States |
Biological Activity
The compound 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethylphenyl)acetamide , with the CAS number 577963-14-5 , is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 368.46 g/mol . The structural characteristics include a triazole ring and a thioether linkage, which are critical for its biological activity.
Structural Formula
Antimicrobial Activity
Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have been tested against various pathogens. The findings suggest that these compounds can inhibit the growth of bacteria and fungi, showcasing their potential as antimicrobial agents .
Antitumor Activity
The compound's structural components suggest potential antitumor activity. Research on similar triazole derivatives has demonstrated their effectiveness against various cancer cell lines. For example, derivatives of 1,2,4-triazoles have shown promising results in inhibiting the proliferation of cancer cells such as Mia PaCa-2 and PANC-1 . Further studies are needed to elucidate the specific mechanisms through which this compound exerts its antitumor effects.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Triazole compounds often act as inhibitors of enzymes involved in nucleic acid synthesis and cell division.
- Interaction with Cellular Targets : The compound may interact with cellular receptors or pathways that regulate cell growth and apoptosis.
Case Studies
Several studies have evaluated the biological activity of similar triazole compounds:
- Study on Actoprotective Activity : A study investigated the actoprotective effects of related triazole derivatives using a forced swimming test in rats. Results indicated significant improvements in endurance and resistance to stress .
- Antimicrobial Testing : Another study focused on evaluating the antimicrobial properties of various triazole derivatives against pathogens such as Staphylococcus aureus and Candida albicans. The results indicated that certain derivatives exhibited potent antimicrobial activity at low concentrations .
Scientific Research Applications
- Molecular Formula : C18H20N6OS
- Molecular Weight : 368.5 g/mol
Pharmacological Applications
Antifungal Activity
Anticancer Potential
Protein Kinase Inhibition
Agricultural Applications
Fungicides
Crop Protection
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The compound shares a conserved 1,2,4-triazole-thioacetamide scaffold with variations in substituents influencing pharmacological and physicochemical properties.
Table 1: Structural and Functional Comparison
Structural Determinants of Activity
- Pyridine vs. Pyrazine :
- Phenyl Substituent Position :
- Triazole Alkylation :
Pharmacological and Physicochemical Properties
- Solubility :
- Stability :
- Toxicity :
- VUAA1 is a potent mosquito larval repellent , but substitutions like 2-ethylphenyl may alter toxicity profiles.
Preparation Methods
Triazole Ring Formation
The 1,2,4-triazole core is typically constructed via cyclization of thiosemicarbazides or hydrazine derivatives. A common approach involves reacting 4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol with a bromoacetamide intermediate under basic conditions.
Reaction Scheme:
Key conditions:
Thioether Bond Formation
The thioether linkage (-S-) is introduced via nucleophilic displacement of bromine in the bromoacetamide intermediate. The thiol group of the triazole attacks the electrophilic carbon of the bromoacetamide, facilitated by a polar aprotic solvent.
Optimization Data:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | Ethanol | 85–90% |
| Base | KCO | +15% vs. NaOH |
| Temperature | 80°C | Max yield |
Acetamide Functionalization
The N-(2-ethylphenyl)acetamide group is introduced early in the synthesis to avoid side reactions. Bromoacetyl bromide is reacted with 2-ethylaniline to form 2-bromo-N-(2-ethylphenyl)acetamide , which is then coupled to the triazole-thiol.
Critical Purity Controls:
-
Recrystallization from ethanol/water (3:1 v/v)
-
Column chromatography (silica gel, hexane:ethyl acetate = 4:1)
Stepwise Synthetic Procedures
Synthesis of 4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol
-
Hydrazine cyclization : Pyrazine-2-carbohydrazide reacts with ethyl isothiocyanate in ethanol.
-
Oxidation : Treatment with iodine/HO forms the triazole ring.
Characterization Data:
Preparation of 2-Bromo-N-(2-ethylphenyl)acetamide
-
Acylation : 2-Ethylaniline reacts with bromoacetyl bromide in dichloromethane.
Yield: 78–82% (white crystals)
Final Coupling Reaction
Procedure:
-
Combine equimolar triazole-thiol and bromoacetamide in ethanol.
-
Add KCO (1.2 eq), reflux for 6 hours.
Scale-Up Challenges:
-
Exothermic reaction requires controlled addition of KCO.
-
Residual bromoacetamide (<0.5%) removed via activated charcoal treatment.
Alternative Routes and Modifications
Microwave-Assisted Synthesis
Reduces reaction time from 8 hours to 45 minutes with comparable yields (88%):
-
Power: 300 W
-
Temperature: 120°C
-
Solvent: DMF
Solid-Phase Synthesis
Immobilized triazole-thiol on Wang resin enables iterative coupling, though yields are lower (62–68%).
Analytical Characterization
Spectroscopic Data:
| Technique | Key Signals |
|---|---|
| H NMR | δ 1.22 (t, 3H, CHCH), 2.58 (q, 2H, Ar-CH), 4.31 (s, 2H, SCH) |
| IR (KBr) | 1665 cm (C=O), 1240 cm (C=S) |
| HRMS | [M+H] calcd. 368.1432, found 368.1429 |
Purity Assessment:
Industrial-Scale Considerations
Cost Analysis
| Component | Cost/kg (USD) | % of Total Cost |
|---|---|---|
| Pyrazine-2-carbohydrazide | 420 | 38% |
| Bromoacetyl bromide | 780 | 45% |
| Solvents | 95 | 9% |
Waste Management
-
Ethanol recovery: 92% via distillation
-
KCO neutralization: Generates KBr (non-hazardous)
Comparative Evaluation of Methods
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Conventional reflux | 85% | 99.1% | Excellent |
| Microwave | 88% | 98.7% | Moderate |
| Solid-phase | 65% | 95.2% | Low |
Challenges and Optimization Strategies
Key Issues:
-
Epimerization at the acetamide chiral center (≤3% in basic conditions).
-
Pyrazine ring oxidation under prolonged heating.
Solutions:
Recent Advances (2023–2025)
Q & A
Basic: What are the standard synthetic routes for preparing 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethylphenyl)acetamide?
The compound is typically synthesized via multi-step protocols involving:
- Triazole ring formation : Cyclization of thiosemicarbazides or hydrazides with isothiocyanates under reflux conditions (e.g., ethanol, 70–150°C) .
- Thioether linkage introduction : Reaction of the triazole-thiol intermediate with chloroacetamide derivatives in the presence of a base (e.g., KOH) and ethanol as solvent .
- Purification : Recrystallization from ethanol or ethanol-dioxane mixtures to achieve >85% yield .
Key catalysts include pyridine and zeolite (Y-H) for accelerating cyclization .
Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?
- Catalyst selection : Zeolite (Y-H) enhances cyclization efficiency compared to traditional bases like pyridine alone, reducing side reactions .
- Solvent effects : Ethanol-water mixtures improve solubility of intermediates while minimizing byproduct formation .
- Temperature control : Reflux at 150°C for 5 hours ensures complete cyclization, but shorter durations (1–2 hours) may suffice for smaller-scale reactions .
- Purification : Gradient recrystallization (e.g., ethanol followed by dioxane) enhances purity by removing unreacted starting materials .
Basic: What spectroscopic methods are used to characterize this compound?
- NMR : - and -NMR confirm substituent positions on the triazole and pyrazine rings, with characteristic shifts for thioether (–S–) and acetamide (–NHCO–) groups .
- FTIR : Peaks at 1650–1680 cm (C=O stretch) and 2550–2600 cm (S–H stretch in intermediates) validate functional groups .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 442.5 for related analogs) .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
- Assay standardization : Use consistent cell lines (e.g., MCF-7 for antiproliferative assays) and control compounds (e.g., doxorubicin) to reduce variability .
- Tautomerism analysis : Investigate thione-thiol tautomeric equilibria (e.g., via -NMR in DMSO-d) to clarify active conformers .
- Dose-response studies : Perform IC comparisons under identical conditions (pH, temperature) to reconcile discrepancies in potency .
Basic: What safety precautions are required when handling this compound?
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of ethanol or pyridine vapors during synthesis .
- First aid : Immediate rinsing with water for skin/eye contact; seek medical attention if ingested .
Advanced: How can computational methods predict the compound’s pharmacokinetic properties?
- Lipinski’s Rule of Five : Evaluate logP (<5), hydrogen bond donors/acceptors (<10 total), and molecular weight (<500 Da) to assess drug-likeness .
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase) based on pyrazine and triazole pharmacophores .
- ADMET prediction : Software like SwissADME estimates bioavailability, BBB permeability, and CYP450 interactions .
Basic: What are the recommended storage conditions for this compound?
- Short-term : Store at 2–8°C in airtight glass vials with desiccants to prevent hydrolysis .
- Long-term : Lyophilize and store under inert gas (argon) at –20°C to maintain stability >2 years .
Advanced: How do structural modifications (e.g., pyrazine vs. pyridine substituents) affect bioactivity?
- Pyrazine vs. pyridine : Pyrazine’s electron-deficient ring enhances π-π stacking with kinase active sites, improving antiproliferative activity compared to pyridine analogs .
- Ethylphenyl substitution : The 2-ethylphenyl group increases lipophilicity, enhancing membrane permeability but may reduce solubility in aqueous media .
- Thioether vs. sulfonyl : Thioether linkages improve metabolic stability compared to sulfonyl derivatives, as evidenced by in vitro microsomal assays .
Basic: What solvents are compatible with this compound for in vitro assays?
- Polar aprotic solvents : DMSO or DMF for stock solutions (≤10 mM) .
- Aqueous buffers : Phosphate-buffered saline (PBS) with ≤1% Tween-80 to prevent aggregation .
Advanced: How can researchers address low reproducibility in synthetic yields?
- Reagent purity : Use freshly distilled pyridine and anhydrous KOH to avoid moisture-induced side reactions .
- Reaction monitoring : TLC (silica gel, ethyl acetate/hexane 3:7) tracks intermediate formation and optimizes reaction termination .
- Scale-up adjustments : Replace batch reactors with flow chemistry setups to maintain consistent temperature and mixing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
